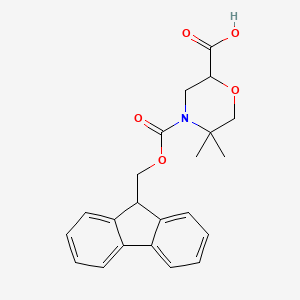

4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid

Description

4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid is a specialized synthetic intermediate widely utilized in peptide and organic chemistry. Its structure comprises a morpholine ring substituted with two methyl groups at the 5-position and a carboxylic acid moiety at the 2-position, protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 4-position. The Fmoc group is a base-labile protecting group commonly employed in solid-phase peptide synthesis (SPPS) to temporarily shield amine functionalities during iterative coupling reactions .

For instance, Fmoc-piperazine derivatives exhibit boiling points near 569.5°C and densities around 1.295 g/cm³ , while morpholine-based analogs like (R)-4-Fmoc-morpholine-2-carboxylic acid have predicted molecular weights of 353.37 g/mol and densities of 1.344 g/cm³ . These compounds are primarily used in pharmaceutical research and peptide engineering due to their ability to introduce conformational constraints or specific stereochemistry into target molecules .

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-22(2)13-28-19(20(24)25)11-23(22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVOOGEAIWTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid, commonly referred to as Fmoc-DMMCA, is a synthetic compound notable for its applications in medicinal chemistry and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal. The biological activity of Fmoc-DMMCA is primarily linked to its role as an amino acid derivative, influencing various biochemical processes.

- Molecular Formula : C22H23NO5

- Molecular Weight : 381.42 g/mol

- Structure : The compound includes a morpholine ring and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Fmoc-DMMCA acts as a building block in peptide synthesis. The carboxylic acid group can form peptide bonds with amines, facilitating the construction of complex peptides. The Fmoc group protects the amine during synthesis, allowing for selective reactions without interference from the amine functionality. Upon completion of the desired peptide chain, the Fmoc group can be removed under basic conditions, regenerating the free amine for further reactions.

1. Peptide Synthesis

Fmoc-DMMCA is integral in solid-phase peptide synthesis (SPPS), where it contributes to the formation of peptide bonds through coupling reactions. The efficiency and yield of these reactions are influenced by several factors:

- Coupling Agents : Commonly used agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which enhance the reactivity of the carboxylic acid.

- Kinetic Studies : Optimal conditions for these reactions often involve specific temperatures and solvent systems that maximize yield while minimizing side reactions.

2. Antioxidant Activity

Research indicates that derivatives of Fmoc-DMMCA exhibit antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of cellular protection against damage from reactive oxygen species (ROS).

3. Cytotoxicity Studies

Preliminary studies on cytotoxicity have shown that Fmoc-DMMCA derivatives can exhibit significant activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and A-549 (lung cancer).

- IC50 Values : Compounds derived from Fmoc-DMMCA displayed IC50 values comparable to standard chemotherapeutic agents, indicating potential as anticancer agents.

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Fmoc-DMMCA Derivative A | MCF-7 | 22.09 |

| Fmoc-DMMCA Derivative B | A-549 | 6.40 |

| Doxorubicin | MCF-7 | 9.18 |

| Doxorubicin | A-549 | 15.06 |

Case Study 1: Synthesis and Characterization

A study published in J. Chem. Soc., Perkin Trans. detailed the synthesis of Fmoc-DMMCA using a mixed anhydride method. The researchers reported high yields and characterized the compound using NMR spectroscopy, confirming the presence of expected functional groups and conformational stability under physiological conditions .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, researchers evaluated various Fmoc derivatives using DPPH radical scavenging assays. The results indicated that certain modifications to the Fmoc structure enhanced antioxidant efficacy, suggesting potential applications in formulations aimed at reducing oxidative damage .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural and functional distinctions between the target compound and key analogs:

Key Observations:

- Core Heterocycle: Morpholine derivatives (e.g., target compound) offer a six-membered ring with one oxygen atom, imparting rigidity and polarity, whereas piperazine analogs contain two nitrogen atoms, enabling stronger hydrogen bonding .

- Piperazine derivatives with acetic acid side chains (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) provide flexibility for linker applications .

- Stereochemistry: Compounds like (R)-4-Fmoc-morpholine-2-carboxylic acid enable precise stereochemical control in drug candidates, a feature critical for bioactive molecule design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.